2-[({4-[(E)-(1,3-Benzothiazol-2-yl)diazenyl]phenyl}methyl)amino]ethan-1-ol
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Overview
Description
2-[({4-[(E)-(1,3-Benzothiazol-2-yl)diazenyl]phenyl}methyl)amino]ethan-1-ol is a complex organic compound that features a benzothiazole moiety linked to a diazenyl group, which is further connected to a phenyl ring and an aminoethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[({4-[(E)-(1,3-Benzothiazol-2-yl)diazenyl]phenyl}methyl)amino]ethan-1-ol typically involves multiple steps:
Formation of Benzothiazole: The benzothiazole moiety can be synthesized through the condensation of 2-aminothiophenol with aldehydes or ketones under acidic conditions.
Diazotization: The benzothiazole derivative is then subjected to diazotization using nitrous acid, forming the diazenyl intermediate.
Coupling Reaction: The diazenyl intermediate is coupled with a substituted phenyl ring under basic conditions to form the diazenyl-phenyl derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction of the diazenyl group can lead to the formation of amines.
Substitution: The benzothiazole and phenyl rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted benzothiazole and phenyl derivatives.
Scientific Research Applications
2-[({4-[(E)-(1,3-Benzothiazol-2-yl)diazenyl]phenyl}methyl)amino]ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of dyes, pigments, and polymers.
Mechanism of Action
The compound exerts its effects through various mechanisms:
Comparison with Similar Compounds
Properties
CAS No. |
207298-46-2 |
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Molecular Formula |
C16H16N4OS |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
2-[[4-(1,3-benzothiazol-2-yldiazenyl)phenyl]methylamino]ethanol |
InChI |
InChI=1S/C16H16N4OS/c21-10-9-17-11-12-5-7-13(8-6-12)19-20-16-18-14-3-1-2-4-15(14)22-16/h1-8,17,21H,9-11H2 |
InChI Key |
BIXUAIYEEIVTME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)N=NC3=CC=C(C=C3)CNCCO |
Origin of Product |
United States |
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